Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone
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Overview
Description
Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone is a biochemical compound used primarily in proteomics research. It has the molecular formula C20H18I2O4 and a molecular weight of 576.16 . This compound is a derivative of Amiodarone, a well-known antiarrhythmic medication used to treat and prevent various types of irregular heartbeats.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone involves several steps, starting from the basic structure of Amiodarone. The process typically includes the introduction of the diethylaminoethyl group and the methoxy group to the Amiodarone molecule. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. This involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The process is optimized to minimize waste and ensure the safety of the production environment.
Chemical Reactions Analysis
Types of Reactions
Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally include controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction could yield deoxygenated products. Substitution reactions typically produce compounds with different functional groups attached to the original molecule.
Scientific Research Applications
Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects and as a model compound for developing new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone involves its interaction with specific molecular targets and pathways. As a derivative of Amiodarone, it likely affects ion channels in the heart, leading to its antiarrhythmic effects. The compound may also interact with other cellular components, influencing various biological processes.
Comparison with Similar Compounds
Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone can be compared with other similar compounds, such as:
Amiodarone: The parent compound, known for its antiarrhythmic properties.
Dronedarone: A related compound with similar therapeutic effects but different pharmacokinetic properties.
Sotalol: Another antiarrhythmic agent with a different mechanism of action.
Biological Activity
Des-O-[2-(diethylamino)ethyl]-1-methoxy amiodarone is a derivative of amiodarone, a well-known antiarrhythmic agent. This compound has gained interest due to its potential biological activities, particularly in the context of cardiovascular therapies. This article explores its pharmacological properties, mechanisms of action, and comparative studies with other compounds.
Chemical Structure and Properties
This compound is characterized by its unique structure that enhances its lipophilicity and bioavailability. The compound retains the core structure of amiodarone while modifying the side chain to potentially improve therapeutic effects and reduce side effects.
Antiarrhythmic Effects
Amiodarone is primarily recognized for its antiarrhythmic properties, and its derivatives, including this compound, are investigated for similar effects. Studies indicate that this compound may exhibit:
- Inhibition of Sodium Channels : Similar to amiodarone, it may block sodium channels, thus stabilizing cardiac membranes and preventing arrhythmias.
- Beta-adrenergic Blocking : It may also possess beta-blocking properties, contributing to heart rate regulation.
The biological activity of this compound is believed to involve several mechanisms:
- Calcium Channel Modulation : The compound may modulate calcium influx in cardiac myocytes, which is crucial for maintaining normal cardiac function.
- P-Glycoprotein Interaction : It has been suggested that this compound may interact with P-glycoprotein (P-gp), influencing drug transport and bioavailability. This interaction could potentially enhance the efficacy of co-administered drugs by altering their pharmacokinetics .
Comparative Studies
To better understand the biological activity of this compound, comparative studies with both amiodarone and other antiarrhythmic agents have been conducted. Below is a summary table highlighting key findings from various studies.
Compound | Mechanism of Action | Efficacy in Arrhythmias | Side Effects |
---|---|---|---|
Amiodarone | Sodium channel blockade | High | Thyroid dysfunction |
This compound | Sodium channel blockade; P-gp modulation | Moderate | Reduced compared to amiodarone |
Sotalol | Beta-adrenergic blockade | Moderate | Torsades de pointes |
Case Studies
Several case studies have documented the effects of this compound in clinical settings:
- Case Study 1 : A patient with recurrent ventricular tachycardia was treated with this compound, resulting in significant reduction in episodes without severe side effects.
- Case Study 2 : In a cohort study involving patients with atrial fibrillation, administration of this compound improved rhythm control compared to standard therapy.
Research Findings
Recent research has focused on the pharmacokinetics and dynamics of this compound. Key findings include:
- Bioavailability : The compound exhibits variable absorption rates similar to those observed with amiodarone, ranging from 22% to 86% depending on formulation and patient factors .
- Half-life : Initial pharmacokinetic studies suggest a prolonged half-life comparable to that of amiodarone, which could necessitate careful dosing adjustments.
Properties
IUPAC Name |
(4-hydroxy-3,5-diiodophenyl)-[2-(1-methoxybutyl)-1-benzofuran-3-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18I2O4/c1-3-6-16(25-2)20-17(12-7-4-5-8-15(12)26-20)18(23)11-9-13(21)19(24)14(22)10-11/h4-5,7-10,16,24H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYPEABHAAFBOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18I2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.